6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
6-bromo-1-cyclopropylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-1-4-9-10(5-7)13(6-12-9)8-2-3-8/h1,4-6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEVNYLEDGYGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization and Bromination Approach
This approach involves the synthesis of the benzo[d]imidazole core followed by selective bromination at the 6-position and cyclopropyl substitution at the 1-position.
- Formation of the benzimidazole core: Typically achieved via condensation of o-phenylenediamine derivatives with suitable aldehydes or carboxylic acids.
- Introduction of the cyclopropyl group: Achieved through nucleophilic substitution or cyclopropylation reactions using cyclopropyl precursors.
- Bromination at the 6-position: Conducted using electrophilic bromination agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.
While specific literature on this exact compound is limited, analogous procedures for benzimidazole derivatives suggest that electrophilic bromination in the presence of radical initiators or under mild conditions can selectively brominate the aromatic ring at the 6-position.
Multi-Step Synthesis via Imidazole Precursors
This strategy employs the synthesis of a cyclopropyl-substituted imidazole intermediate, followed by coupling with aromatic precursors to form the benzo[d]imidazole ring system.
- Preparation of 5-bromo-1-cyclopropyl-1H-imidazole: Using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as a brominating agent, cyclopropyl imidazole is synthesized via controlled bromination at low temperatures (5-10°C) with yields around 37%.
- Coupling with aromatic systems: The brominated imidazole undergoes nucleophilic substitution or palladium-catalyzed cross-coupling reactions with suitable aromatic compounds to form the benzo[d]imidazole core.
- Final bromination: Additional bromination at the 6-position can be achieved via electrophilic bromination under mild conditions.
This method emphasizes the use of brominating agents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, with reaction conditions optimized at low temperatures to prevent over-bromination.
Cyclization from Aromatic Precursors
A common route involves starting from substituted aromatic amines or nitriles, followed by cyclization to form the benzimidazole ring, with subsequent functionalization.
- Preparation of 4-formylbenzonitrile derivatives: These serve as precursors for cyclization with cyclopropylamine derivatives.
- Cyclization to benzimidazole: Using acids or dehydrating agents under reflux conditions.
- Bromination at the 6-position: Achieved via electrophilic bromination with NBS or elemental bromine in suitable solvents, often in the presence of radical initiators.
This route is flexible and allows for diverse substitutions, with reaction conditions tailored to minimize by-products and maximize regioselectivity.
Summary Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | o-Phenylenediamine derivatives | NBS, radical initiators | Mild electrophilic bromination, reflux | Not specified | Regioselective bromination at 6-position |
| 2 | 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione + cyclopropyl imidazole | Brominating agent, low temp | Bromination at 5-10°C, 2-3 hours | 37% | Bromination of imidazole ring |
| 3 | Aromatic nitriles or amines | Brominating agents | Reflux with NBS or elemental bromine | Variable | Cyclization followed by bromination |
Technical Considerations and Research Findings
- Selectivity: Bromination at the 6-position is achieved through controlled reaction conditions, often employing NBS in solvents like dichloromethane or acetic acid, with radical initiators to enhance regioselectivity.
- Cyclopropyl Incorporation: Cyclopropyl groups are introduced either via nucleophilic substitution with cyclopropylamine derivatives or through cyclopropylation of heterocycles using diazocompounds.
- Reaction Optimization: Low temperatures (-10°C to 10°C) are preferred during bromination to prevent polybromination or overreaction.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions, leading to the formation of new cyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemical Properties and Structure
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole has the molecular formula and features a bromine atom attached to a benzimidazole structure with a cyclopropyl group. This unique structure contributes to its reactivity and versatility in synthetic applications.
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against a range of diseases, including cancer and infections.
- Case Study : Research indicates that benzimidazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Biological Studies
This compound is investigated for its biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting potential as anticancer therapeutics .
Chemical Research
In organic synthesis, this compound is utilized as a precursor for more complex heterocyclic compounds. It participates in various reactions, including:
- Synthesis of Heterocycles : The compound's structure allows it to engage in carbon-carbon and carbon-heteroatom bond-forming reactions, essential for creating diverse chemical entities .
- Catalytic Applications : It has been employed as a catalyst in several organic transformations, enhancing reaction efficiency and selectivity.
Biochemical Mechanisms
The biological effects of this compound are attributed to its interaction with specific enzymes and cellular pathways. Notably, it has been shown to inhibit kinase activity, which plays a critical role in cell signaling and proliferation.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Application Area | Notable Activity |
|---|---|---|---|
| This compound | Structure | Medicinal Chemistry | Antimicrobial, Anticancer |
| 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole | Structure | Organic Synthesis | Catalytic reactions |
| 6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole | Structure | Biological Studies | Antiviral properties |
Mechanism of Action
The mechanism of action of 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole with structurally related analogs:
Structural and Physicochemical Properties
Biological Activity
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole (C10H9BrN2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of Biological Activity
This compound exhibits significant antimicrobial and anticancer properties. Its structural features, including a bromine atom and a cyclopropyl group, contribute to its reactivity and biological efficacy. The compound has been studied for its potential to inhibit various pathogens and cancer cell lines.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound has shown the capability to inhibit certain kinases involved in cell signaling pathways, which can lead to altered cellular functions and apoptosis in cancer cells.
- Antimicrobial Activity : It has demonstrated effectiveness against various microbial strains, including Candida albicans, suggesting a mechanism that disrupts microbial cell integrity or metabolic processes .
Biochemical Pathways Affected
The compound influences several biochemical pathways:
- Cell Signaling : By inhibiting kinases, it alters downstream signaling pathways that regulate cell growth and survival.
- Gene Expression : The compound may affect transcription factors that modulate gene expression related to stress responses and apoptosis .
Antimicrobial Properties
Research indicates that this compound exhibits potent antifungal activity. In vitro studies have shown its effectiveness against resistant strains of pathogens, with minimum inhibitory concentrations (MIC) significantly lower than those of common antifungal agents .
Anticancer Properties
In anticancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies report IC50 values indicating effective inhibition of cell proliferation:
- Breast Cancer Cell Lines : IC50 values around 25 µM were observed, demonstrating moderate potency against these cells.
- Colorectal Cancer Models : Enhanced activity was noted with IC50 values as low as 10 µM in certain studies.
Case Studies and Experimental Data
Q & A
Basic: What are the optimal synthetic routes for 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of substituted o-phenylenediamine derivatives with cyclopropane carbonyl chloride to introduce the cyclopropyl group. Solvent choice (e.g., DMF or ethanol) significantly impacts yield, with polar aprotic solvents favoring cyclopropane incorporation .
- Step 2: Bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or CHCl₃. Reaction monitoring via TLC (Rf ~0.6–0.7 in ethyl acetate/hexane) ensures minimal over-bromination .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields >70% purity. Catalyst optimization (e.g., nano montmorillonite clay) under solvent-free conditions can reduce reaction time by 30% .
Key Optimization Parameters:
- Temperature: 80–100°C for cyclopropane introduction; 0–5°C for bromination to control regioselectivity.
- Catalyst: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- ¹H NMR:
- ¹³C NMR:
- C-Br signal at δ 110–115 ppm; cyclopropyl carbons at δ 8–12 ppm.
- FTIR:
- HRMS:
- Exact mass (C₁₀H₈BrN₂): Calculated 243.9884; Observed 243.9882 (±0.0002) .
Validation: Cross-reference spectral data with analogous compounds (e.g., 4-bromo-5-chloro-2-phenyl derivatives) to confirm substituent effects .
Advanced: How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Measure absorption correction (multi-scan, Tmin/Tmax = 0.396/0.548) to mitigate crystal defects .
- Refinement (SHELXL):
- Key Metrics:
Contradiction Resolution: Discrepancies in bond lengths (e.g., C-Br = 1.89–1.92 Å vs. DFT-predicted 1.88 Å) are resolved via Hirshfeld surface analysis to assess packing effects .
Advanced: What computational approaches (e.g., QSAR, molecular docking) are suitable for predicting the biological activity or reactivity of this compound?
Methodological Answer:
- QSAR Modeling:
- Use DFT-derived parameters (HOMO-LUMO gap, polarizability) to train a Random Forest Regression (RFR) model. Validate with R² >0.85 and RMSE <0.3 .
- Molecular Docking (EGFR Inhibition):
- Prepare ligand files (6-Bromo derivative) in AutoDock Vina.
- Target PDB: 1M17 (EGFR kinase). Key interactions:
- Bromine forms halogen bonds with Thr766 (distance: 3.2 Å).
- Cyclopropyl group occupies hydrophobic pocket (ΔG = -9.2 kcal/mol) .
- ADMET Prediction:
- SwissADME: LogP = 2.8 (optimal); BOILED-Egg model confirms BBB permeability .
- SwissADME: LogP = 2.8 (optimal); BOILED-Egg model confirms BBB permeability .
Advanced: How do substituent electronic effects influence the regioselectivity in the synthesis of halogenated benzimidazole derivatives?
Methodological Answer:
- Bromination: Electron-withdrawing groups (e.g., -CF₃) at C5 direct bromine to C6 via σ-complex stabilization. Use NBS/CHCl₃ at 0°C for >90% regioselectivity .
- Cyclopropane Introduction: Electron-rich amines (e.g., 1-cyclopropyl) favor nucleophilic attack at C1, avoiding steric hindrance from bulky substituents .
- Case Study:
- Compare 6-Bromo vs. 5-Bromo derivatives:
- 6-Bromo: Higher dipole moment (4.2 D) due to asymmetric charge distribution.
- 5-Bromo: Lower reactivity in Suzuki couplings (steric clash with Pd catalysts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
